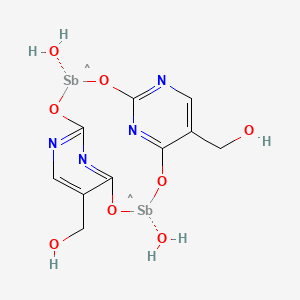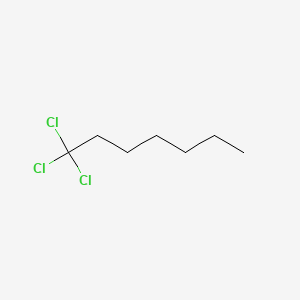
1,1,1-Trichloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloroheptane is an organic compound with the molecular formula C₇H₁₃Cl₃. It is a chloroalkane, characterized by the presence of three chlorine atoms attached to the first carbon of a heptane chain. This compound is known for its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the heptane molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination reactions in reactors designed to handle the exothermic nature of the reaction and to ensure the selective formation of the desired trichlorinated product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trichloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under certain conditions, this compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Substitution: Heptanol.
Reduction: Heptane.
Elimination: Heptenes.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on biological systems, particularly in understanding the impact of chlorinated hydrocarbons.
Medicine: Investigated for potential therapeutic applications and as a model compound in toxicology studies.
Industry: Utilized in the production of other chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloroheptane involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in molecules. This property is particularly relevant in its use as a reagent in organic synthesis. Additionally, the chlorine atoms in the compound can participate in electron-withdrawing effects, influencing the reactivity of the molecule in different chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloroethane: A chloroalkane with three chlorine atoms attached to an ethane backbone.
1,1,2-Trichloroethane: An isomer of 1,1,1-Trichloroethane with different chlorine atom positions.
1,1,1-Trichloropropane: A chloroalkane with three chlorine atoms attached to a propane backbone.
Uniqueness: 1,1,1-Trichloroheptane is unique due to its longer heptane chain, which imparts different physical and chemical properties compared to shorter-chain chloroalkanes. This difference in chain length affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other chloroalkanes may not be as effective .
Eigenschaften
IUPAC Name |
1,1,1-trichloroheptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFUVDNFWZHPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438547 |
Source


|
| Record name | Heptane, 1,1,1-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3922-26-7 |
Source


|
| Record name | Heptane, 1,1,1-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
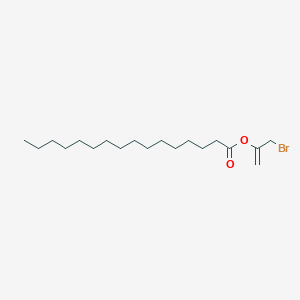
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
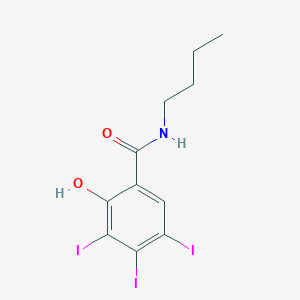
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
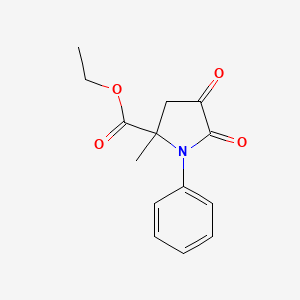
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
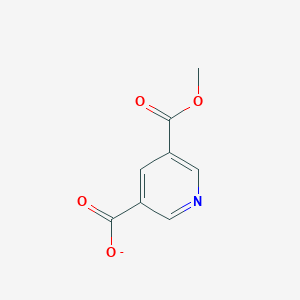

![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
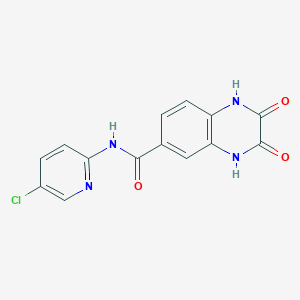
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
